molecular formula C20H24N4 B11948496 N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine CAS No. 802577-51-1

N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine

Cat. No.: B11948496
CAS No.: 802577-51-1
M. Wt: 320.4 g/mol
InChI Key: KVFGFYCJHWRPGD-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity, making it a valuable molecule in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline ring. This intermediate is then reacted with diethylamine and ethylenediamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinazoline core is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine is unique due to its quinazoline core, which imparts specific biological activities not found in simpler diamines. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

CAS No.

802577-51-1

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

N',N'-diethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C20H24N4/c1-3-24(4-2)15-14-21-20-17-12-8-9-13-18(17)22-19(23-20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,22,23)

InChI Key

KVFGFYCJHWRPGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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